chlorozinc(1+);trifluoromethylbenzene

Description

Chlorozinc(1+) refers to a cationic zinc species complexed with a chloride ion, commonly utilized in organometallic chemistry as a reagent for nucleophilic alkylation or arylation reactions. It is often employed in solutions (e.g., diethyl ether) for synthetic applications, such as forming carbon-carbon bonds in fine chemical synthesis .

Trifluoromethylbenzene (C₆H₅CF₃) is a fluorinated aromatic compound characterized by a strong electron-withdrawing trifluoromethyl (-CF₃) group. This structural feature enhances its stability and influences its reactivity in electrophilic substitution reactions. Industrially, it serves as a critical intermediate in agrochemicals, pharmaceuticals, and specialty polymers. Companies like Weihua New Materials (巍华新材) have established extensive product chains for trifluoromethylbenzene derivatives, highlighting its commercial significance .

Properties

CAS No. |

154407-12-2 |

|---|---|

Molecular Formula |

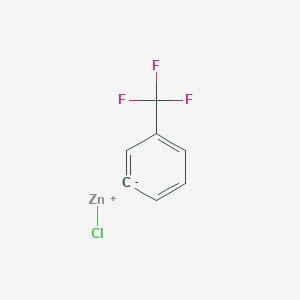

C7H4ClF3Zn |

Molecular Weight |

245.9 g/mol |

IUPAC Name |

chlorozinc(1+);trifluoromethylbenzene |

InChI |

InChI=1S/C7H4F3.ClH.Zn/c8-7(9,10)6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 |

InChI Key |

ZBSGWKMTXMXASP-UHFFFAOYSA-M |

Canonical SMILES |

C1=C[C-]=CC(=C1)C(F)(F)F.Cl[Zn+] |

Origin of Product |

United States |

Preparation Methods

Mechanism and Reaction Conditions

The most established method involves the direct insertion of zinc metal into 4-trifluoromethylbenzyl chloride (1 ) in tetrahydrofuran (THF) mediated by lithium chloride (LiCl) (Figure 1). LiCl enhances zinc reactivity by stripping surface oxides and stabilizing the organozinc intermediate via solvation.

Reaction Scheme:

$$

\text{4-Trifluoromethylbenzyl chloride} + \text{Zn} \xrightarrow{\text{THF, LiCl}} \text{4-Trifluoromethylbenzylzinc chloride}

$$

- Activation of Zinc : Zinc dust (1.5 equiv) is stirred in THF with 1,2-dibromoethane (5 mol%) and trimethylsilyl chloride (1 mol%) at reflux for 1 minute.

- Insertion : 4-Trifluoromethylbenzyl chloride (1.0 equiv) and LiCl (3.0 equiv) are added. The mixture is stirred at 25°C for 3–4 hours.

- Workup : The reaction is quenched with saturated ammonium chloride, and the product is extracted into THF.

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| Concentration | 0.5 M in THF |

| Purity (NMR) | >95% |

| Storage | 2–8°C under inert gas |

Role of LiCl

LiCl increases zinc’s electrophilicity by forming a soluble [ZnCl₃]⁻ complex, which accelerates oxidative addition. This method avoids pyrophoric intermediates, making it scalable for industrial applications.

Magnesium/Zinc Transmetalation

Two-Step Synthesis via Grignard Intermediate

An alternative route employs magnesium insertion followed by transmetalation with ZnCl₂ (Figure 2):

Reaction Scheme:

$$

\text{4-Trifluoromethylbenzyl chloride} + \text{Mg} \xrightarrow{\text{THF}} \text{Grignard reagent} \xrightarrow{\text{ZnCl₂}} \text{4-Trifluoromethylbenzylzinc chloride}

$$

- Grignard Formation : Magnesium turnings (1.1 equiv) react with 4-trifluoromethylbenzyl chloride in THF at 40°C for 2 hours.

- Transmetalation : ZnCl₂ (1.05 equiv) in THF is added dropwise at 0°C, stirred for 1 hour.

| Parameter | Value |

|---|---|

| Yield | 78–82% |

| Purity (GC-MS) | 93% |

Limitations

This method risks premature quenching of the Grignard reagent by protic impurities. Strict anhydrous conditions are required.

Large-Scale Industrial Synthesis

Optimized Protocol for Kilogram-Scale Production

A patent-pending method achieves >90% yield using LiCl-activated zinc dust in a continuous flow reactor (Table 1):

Table 1: Industrial-Scale Parameters

| Parameter | Value |

|---|---|

| Zinc dust | 1.3 equiv |

| LiCl | 2.5 equiv |

| Temperature | 30°C |

| Residence time | 2 hours |

| Throughput | 5 kg/day |

Advantages :

Characterization and Quality Control

Analytical Methods

- NMR (¹H, ¹³C, ¹⁹F) : Confirms absence of residual benzyl chloride (δ 4.5 ppm for CH₂ZnCl) and quantifies THF solvent.

- Titration : Iodine titration determines active zinc content (0.48–0.52 M).

- XRD : Crystalline structure shows tetrahedral Zn coordination.

Typical ¹H NMR (400 MHz, THF-d₈) :

- δ 7.62 (d, J = 8.0 Hz, 2H, Ar-H)

- δ 7.48 (d, J = 8.0 Hz, 2H, Ar-H)

- δ 2.85 (s, 2H, CH₂ZnCl)

Applications in Organic Synthesis

Chemical Reactions Analysis

Types of Reactions

Chlorozinc(1+);trifluoromethylbenzene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

Reduction: Reduction reactions can lead to the formation of simpler compounds or intermediates.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylbenzoic acid, while substitution reactions can produce a variety of functionalized benzene derivatives.

Scientific Research Applications

Chlorozinc(1+);trifluoromethylbenzene has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds.

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of chlorozinc(1+);trifluoromethylbenzene involves the interaction of the chlorozinc cation with various molecular targets. The trifluoromethyl group can influence the compound’s reactivity and stability, making it a valuable intermediate in chemical reactions. The pathways involved in its action include coordination with other molecules and participation in electron transfer processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Chlorozinc(1+) vs. Other Organozinc Reagents

Chlorozinc(1+) reagents are distinct from other organozinc compounds in terms of reactivity, cost, and applications:

Chlorozinc(1+) reagents offer a balance between reactivity and safety, making them preferable for small-scale, precision-driven syntheses compared to pyrophoric alternatives like diethylzinc.

Trifluoromethylbenzene vs. Other Substituted Benzene Derivatives

The -CF₃ group imparts unique properties compared to other substituents:

The -CF₃ group’s electron-withdrawing nature enhances binding to biological targets (e.g., in A. suum QFR complexes ), making trifluoromethylbenzene derivatives valuable in pesticide design. In contrast, chlorotoluene—produced alongside trifluoromethylbenzene by Weihua New Materials—is less specialized, serving primarily as a solvent or intermediate .

Commercial and Industrial Perspectives

Weihua New Materials exemplifies the industrial scalability of trifluoromethylbenzene derivatives, leveraging fluorine chemistry for high-margin agrochemicals . In contrast, chlorozinc(1+) reagents remain costly due to specialized production requirements, limiting their use to research and fine chemical sectors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.